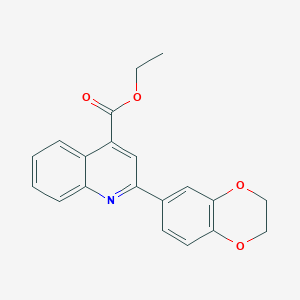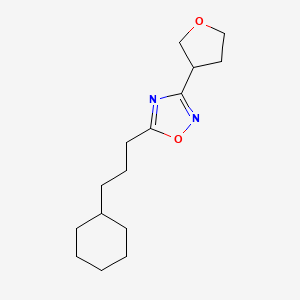![molecular formula C21H29FN2O2 B5515852 2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)
2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazaspirocyclic compounds, similar to "2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one," typically involves complex reactions such as Michael addition, intramolecular spirocyclization, and efficient catalytic processes. For instance, a related synthesis pathway is demonstrated through the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the key step of Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspirocyclic compounds, including the target molecule, features a spiro linkage that integrates a diaza (nitrogen-containing) component into a cyclic framework. This unique structure contributes to the molecule's stability and reactivity. The structural confirmation is typically achieved using advanced spectroscopic techniques such as NMR and mass spectrometry, as seen in the synthesis of related compounds (Ahmed et al., 2012).
Chemical Reactions and Properties
Diazaspirocyclic compounds undergo various chemical reactions, leveraging the reactivity of the spirocyclic and diaza units. These reactions include but are not limited to, nucleophilic substitutions, additions, and cyclization reactions. The unique chemical properties stemming from the diazaspiro structure allow for selective transformations and functionalization, crucial in synthetic chemistry and drug development.
Physical Properties Analysis
The physical properties of diazaspirocyclic compounds like "2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one" are influenced by their rigid molecular framework. These properties include melting points, boiling points, solubility in various solvents, and crystallinity. The structure's rigidity often leads to distinct physicochemical characteristics that can be advantageous in material science and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of diazaspirocyclic compounds are characterized by their reactivity patterns, stability under different conditions, and interactions with various chemical agents. The presence of the diaza component and the spiro linkage significantly affects the compound's electron distribution, making it a versatile candidate for chemical modifications and applications in synthesis and drug design.
For further in-depth study and specific details regarding the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of diazaspirocyclic compounds, including "2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one," the referenced papers provide a wealth of information (Yang et al., 2008); (Ahmed et al., 2012).
Wissenschaftliche Forschungsanwendungen
CCR8 Antagonists
Diazaspiro[5.5]undecane derivatives, including those similar to the mentioned compound, have been identified as CCR8 antagonists useful in treating chemokine-mediated diseases. Specifically, they hold potential in the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. The research by Dr. Peter Norman (2007) in the "Expert Opinion on Therapeutic Patents" journal outlines these applications, highlighting the therapeutic potential of these compounds in managing respiratory conditions (Norman, 2007).
Bioactivity and Synthesis
The biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those fused with arenes or heteroarenes and/or containing a carbonyl group at position 2, have been reviewed. These compounds exhibit potential for treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. The review by Blanco‐Ania et al. (2017) in "Chemistry of Heterocyclic Compounds" provides a comprehensive overview of these applications (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Applications
Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR). The study focused on derivatives, particularly emphasizing the potent antihypertensive agent identified among the 9-(2-indol-3-ylethyl) series, revealing the potential of these compounds in developing new antihypertensive treatments (Clark et al., 1983).
Synthesis and Photophysical Studies
The synthesis, photophysical studies, and solvatochromic analysis of diazaspiro[5.5]undecane derivatives have been conducted to understand their behavior under different solvent conditions. These studies shed light on the photophysical properties of diazaspiro compounds, contributing to the knowledge of their potential applications in material sciences and photophysics (Aggarwal & Khurana, 2015).
Synthesis and Molecular Structure
Efficient and regioselective synthesis methods have been developed for novel fluorinated spiro-heterocycles, demonstrating excellent yield through cascade [5+1] double Michael addition reactions. These methods and the characterization of the resulting compounds, such as their molecular structure and spectroscopic investigations, contribute to advancing the field of organic synthesis and materials science (Islam et al., 2015).
Eigenschaften
IUPAC Name |
9-[3-(4-fluorophenoxy)propyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c1-2-12-24-17-21(9-8-20(24)25)10-14-23(15-11-21)13-3-16-26-19-6-4-18(22)5-7-19/h2,4-7H,1,3,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXNFKVEOUZSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CCC1=O)CCN(CC2)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)
![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)
![8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)

![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)
![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)